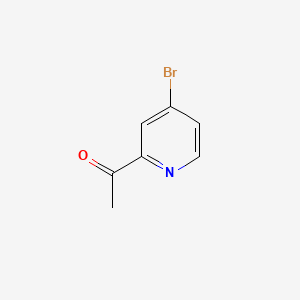

1-(4-Bromopyridin-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromopyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVSJVCWQHRSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634116 | |

| Record name | 1-(4-Bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-69-7 | |

| Record name | 1-(4-Bromo-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromopyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-(4-Bromopyridin-2-yl)ethanone (CAS Number: 1060805-69-7), a key building block in the development of novel pharmaceutical agents and specialty chemicals.

Core Compound Information

This compound, also known as 2-acetyl-4-bromopyridine, is a halogenated pyridine derivative. The presence of a bromine atom and a ketone functional group on the pyridine scaffold makes it a versatile intermediate for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and modifications of the ketone moiety.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The compound is a solid at room temperature and requires storage at refrigerated temperatures under an inert atmosphere.

| Property | Value | Citation(s) |

| CAS Number | 1060805-69-7 | [1][2] |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| Physical Appearance | Powder | |

| Melting Point | 42-45 °C | |

| Boiling Point | 267.3 ± 25.0 °C (Predicted) | [2] |

| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | 4 °C, under inert atmosphere |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| GHS Pictogram | GHS07 (Exclamation mark) |

| [Data sourced from Sigma-Aldrich] |

Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for this compound is not widely available in the public domain, data for structurally similar compounds can provide an indication of the expected spectral characteristics. For instance, the isomeric compound 1-(3-Bromopyridin-2-yl)ethanone exhibits characteristic signals in both ¹H and ¹³C NMR spectra, with the acetyl methyl group appearing as a singlet around δ 2.5-2.7 ppm and the aromatic protons appearing between δ 7.0-8.5 ppm.[3]

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a plausible synthetic route can be proposed based on established organometallic and cross-coupling methodologies.

Proposed Synthetic Pathway

A viable approach for the synthesis of this compound involves the functionalization of 4-bromopyridine. One potential method is the generation of a pyridyl organometallic species, followed by acylation. For example, the reaction of 4-bromopyridine with a strong base could facilitate a metal-halogen exchange, which can then be reacted with an acetylating agent.

Alternatively, modern cross-coupling reactions offer a powerful tool for the synthesis of such compounds. A purple light-promoted radical coupling of 4-bromopyridines with Grignard reagents has been reported as an effective method for creating carbon-carbon bonds at the 4-position of the pyridine ring without the need for a transition metal catalyst.[4] While this specific reaction is for alkyl and aryl substitutions, it highlights the reactivity of the 4-position of bromopyridines.

The diagram below illustrates a proposed, generalized workflow for the synthesis of this compound via a metal-halogen exchange and subsequent acylation.

Experimental Protocol: Proposed Synthesis via Lithiation and Acylation

The following is a generalized, proposed experimental protocol for the synthesis of this compound. This protocol is based on established methodologies for the lithiation and acylation of pyridine derivatives and should be optimized for specific laboratory conditions.

Materials:

-

4-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylacetamide (DMAc) or Acetyl Chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromopyridine (1.0 equivalent) dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete metal-halogen exchange.

-

Acylation: The acetylating agent (e.g., N,N-dimethylacetamide, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Research and Development

This compound is a valuable synthetic intermediate due to its multiple reactive sites. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring. The ketone functionality can be transformed into other functional groups, such as alcohols, amines, or heterocycles, through reduction, reductive amination, or condensation reactions.

This versatility makes this compound a key starting material for the synthesis of complex molecules with potential biological activity, including kinase inhibitors, receptor antagonists, and other therapeutic agents. The references cited indicate its use in the synthesis of ligands for metal-catalyzed reactions and in the development of chalcones with potential anti-amyloid and cholinesterase inhibitory activity.[1]

The general reactivity of the compound can be categorized as follows:

References

1-(4-Bromopyridin-2-yl)ethanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 1-(4-Bromopyridin-2-yl)ethanone, a key building block in the development of novel pharmaceuticals and specialty organic chemicals.

Core Compound Properties

This compound, with the CAS Number 1060805-69-7, is a substituted pyridine derivative. Its chemical structure incorporates a bromine atom and an acetyl group on the pyridine ring, making it a versatile intermediate for various chemical transformations.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| CAS Number | 1060805-69-7 | [1][2] |

| Boiling Point | 267.3 ± 25.0 °C (Predicted) | [2] |

| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | 2-8 °C, under inert gas (e.g., Nitrogen or Argon), dry conditions | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the selective bromination of a pyridine precursor. Below is a representative experimental protocol for the synthesis of a brominated acetylpyridine, which can be adapted for the target molecule.

Representative Synthesis: Bromination of 2-Acetylpyridine

This protocol outlines a general method for the electrophilic bromination of 2-acetylpyridine. The precise conditions and reagents may require optimization to favor the formation of the 4-bromo isomer.

Materials and Reagents:

-

2-Acetylpyridine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Sulfuric acid or another suitable catalyst/solvent system

-

An appropriate organic solvent (e.g., acetic acid, dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or other suitable extraction solvent

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine in the chosen solvent.

-

Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the stirred solution. The temperature should be carefully monitored and controlled.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to reflux, depending on the chosen solvent and brominating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow: From Compound to Application

The following diagram illustrates the logical progression from the identification of this compound to its potential applications in drug discovery and materials science.

Caption: Logical workflow for this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to its reactive sites. The acetyl group can undergo various reactions such as aldol condensations and the formation of Schiff bases. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups.

These properties make it a key intermediate in the synthesis of complex molecules, including:

-

Active Pharmaceutical Ingredients (APIs): The pyridine scaffold is a common motif in many biologically active compounds.

-

Specialty Chemicals: It serves as a precursor for the development of novel ligands, catalysts, and functional materials.

References

The Versatile Building Block: A Technical Guide to the Synthesis and Applications of 1-(4-Bromopyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(4-Bromopyridin-2-yl)ethanone, a substituted pyridyl ketone, has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural features, comprising a reactive ketone functionality and a bromine-substituted pyridine ring, offer a versatile scaffold for the synthesis of a diverse array of complex molecules. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, while the acetyl group provides a site for further derivatization. This technical guide provides an in-depth overview of the synthesis of this compound and its application in the development of novel therapeutic agents and functional materials.

Synthesis of the Core Building Block

While a definitive, step-by-step published synthesis of this compound can be elusive, a common and effective method involves the direct bromination of 2-acetylpyridine. This electrophilic aromatic substitution is a well-established transformation in pyridine chemistry.

Conceptual Experimental Protocol:

A general protocol for the synthesis of brominated acetylpyridines, adapted for the synthesis of the title compound, is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-acetylpyridine is dissolved in a suitable solvent, such as acetic acid.

-

Addition of Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), is added portion-wise to the solution. The reaction is often initiated with a radical initiator if NBS is used.

-

Reaction Monitoring: The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If bromine was used, the excess is quenched with a solution of sodium thiosulfate. The mixture is then carefully neutralized with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound has proven to be a valuable starting material for the synthesis of a range of biologically active compounds. Key applications include its use in the development of β-secretase 1 (BACE1) inhibitors for Alzheimer's disease, chalcones with anti-amyloid and cholinesterase inhibitory activities, and as a coupling partner in palladium-catalyzed C-N bond formation.

BACE1 Inhibitors for Alzheimer's Disease

This compound has been utilized in the synthesis of novel 1,4-oxazine derivatives as potent BACE1 inhibitors.[1] The inhibition of BACE1 is a key therapeutic strategy to reduce the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.

Signaling Pathway of BACE1 in Alzheimer's Disease:

Caption: Inhibition of the amyloidogenic pathway by BACE1 inhibitors.

Experimental Protocol: Synthesis of a BACE1 Inhibitor Precursor

A representative experimental step could involve the reaction of this compound with a suitable amine to form an enamine intermediate, which can then be further elaborated to the desired 1,4-oxazine core. While the full detailed synthesis from the specific publication is proprietary, a general procedure for a related transformation is provided for illustrative purposes.

Quantitative Data for BACE1 Inhibitors:

| Compound ID (Example) | BACE1 IC₅₀ (nM) | Cell-Based Aβ Reduction IC₅₀ (nM) |

| Lead Compound | 7.6 | 8.1 |

Data extracted from research on 1,4-oxazine BACE1 inhibitors.[1]

Chalcones with Anti-Amyloid and Cholinesterase Inhibitory Activity

Chalcones, a class of compounds characterized by an α,β-unsaturated ketone core, have been synthesized from this compound. These derivatives have shown promising activity as inhibitors of both amyloid-β aggregation and cholinesterases, two key targets in the development of therapeutics for Alzheimer's disease.[2]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

A general procedure for the synthesis of chalcones from this compound is the Claisen-Schmidt condensation:

-

Reaction Setup: this compound and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.

-

Base Addition: An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution at room temperature.

-

Reaction and Precipitation: The reaction mixture is stirred for several hours, during which the chalcone product often precipitates out of solution.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Chalcone Derivatives:

| Compound ID (Example) | AChE Inhibition IC₅₀ (µM) | BuChE Inhibition IC₅₀ (µM) | Aβ Aggregation Inhibition (%) |

| Chalcone Derivative 1 | 5.2 | 8.9 | 65 |

| Chalcone Derivative 2 | 3.8 | 6.1 | 72 |

Illustrative data based on the activities of chalcone derivatives.[2]

Palladium-Catalyzed C-N Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This has been demonstrated in the N-arylation of weakly nucleophilic sulfonamides, a transformation of significant importance in the synthesis of pharmaceutical compounds.[3]

Experimental Workflow for Pd-Catalyzed C-N Coupling:

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Pd-Catalyzed N-Arylation of Sulfonamides

A general procedure for the palladium-catalyzed coupling of a heteroaryl halide with a sulfonamide is as follows:

-

Reaction Setup: An oven-dried vial is charged with the sulfonamide, this compound, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., K₃PO₄).

-

Solvent Addition: Anhydrous solvent (e.g., toluene) is added, and the vial is sealed.

-

Reaction: The mixture is stirred and heated at a specified temperature for a set period.

-

Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is then analyzed by techniques such as LC-MS to determine the reaction yield.

Quantitative Data for C-N Coupling Reactions:

| Sulfonamide Substrate | Catalyst System | Yield (%) |

| Methanesulfonamide | Pd(OAc)₂ / Xantphos | 85 |

| Benzenesulfonamide | Pd₂(dba)₃ / XPhos | 92 |

Representative yields for the N-arylation of sulfonamides with aryl halides.[3]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex molecules with significant biological activities, particularly in the context of neurodegenerative diseases, underscores its importance to the drug discovery and development community. The methodologies outlined in this guide provide a framework for the synthesis and application of this key intermediate, facilitating the exploration of new chemical space and the development of next-generation therapeutics and functional materials.

References

Spectroscopic and Structural Analysis of 1-(4-Bromopyridin-2-yl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromopyridin-2-yl)ethanone is a halogenated pyridine derivative with potential applications in the synthesis of pharmaceuticals and other specialty organic chemicals.[1] The presence of a bromine atom and a ketone functional group on the pyridine ring makes it a versatile intermediate for various chemical transformations, including cross-coupling reactions and nucleophilic additions. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound in synthetic processes. This guide aims to provide a foundational set of spectroscopic data and methodologies for researchers working with this molecule.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data has been generated using validated computational prediction tools. These values should be used as a reference and confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.65 | d | 1H | H-6 |

| 7.95 | d | 1H | H-3 |

| 7.60 | dd | 1H | H-5 |

| 2.70 | s | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 200.5 | C=O |

| 153.0 | C-2 |

| 150.8 | C-6 |

| 133.5 | C-4 |

| 128.0 | C-3 |

| 125.5 | C-5 |

| 26.0 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2925 | Weak | Aliphatic C-H Stretch |

| ~1710 | Strong | C=O (Ketone) Stretch |

| ~1580, ~1460 | Medium-Strong | Pyridine Ring C=C and C=N Stretches |

| ~1100 | Medium | C-Br Stretch |

| ~850 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 201/199 | 98/100 | [M]⁺ (Molecular Ion, isotopic pattern for Br) |

| 186/184 | 40/42 | [M-CH₃]⁺ |

| 158/156 | 20/22 | [M-C₂H₃O]⁺ |

| 120 | 30 | [M-Br]⁺ |

| 78 | 50 | [C₅H₄N]⁺ |

| 43 | 90 | [CH₃CO]⁺ |

Standard Experimental Protocols

The following are general procedures for the acquisition of spectroscopic data for a novel or uncharacterized compound like this compound.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy

An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is obtained using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Bromopyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

1-(4-Bromopyridin-2-yl)ethanone, also known as 2-Acetyl-4-bromopyridine, is a synthetic specialty chemical utilized as a building block in the synthesis of pharmaceuticals and other organic compounds.[1] A summary of its known physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1060805-69-7 | [1][2] |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| Appearance | Light brown to yellow solid | [2] |

| Boiling Point (Predicted) | 267.3 ± 25.0 °C | [2] |

| Density (Predicted) | 1.534 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.06 ± 0.10 | [2] |

| Storage Conditions | Store at 2-8 °C under inert gas (Nitrogen or Argon) | [1][2] |

Solubility Determination: Experimental Protocols

The solubility of a compound is a critical parameter, particularly in drug development, as it influences bioavailability and formulation. The following are established methods for determining the solubility of organic compounds like this compound.

Gravimetric Method

This classical method directly measures the mass of the solute dissolved in a specific volume of solvent to determine solubility.[3]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

Glass vials with screw caps

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.

-

Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Evaporate the solvent completely. This can be achieved by placing the container in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.

-

Final Weighing: Once the solvent is fully removed, cool the container in a desiccator to room temperature and weigh it again.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of container with residue - Mass of empty container) / Volume of filtrate

Figure 1: Experimental workflow for gravimetric solubility determination.

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and offers higher throughput than the gravimetric method.

Objective: To determine the solubility of this compound by measuring its concentration in a saturated solution using UV-Vis spectroscopy.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes

Procedure:

-

Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Prepare a stock solution of the compound of known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

After equilibration, filter the supernatant.

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Measure Absorbance: Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Stability Assessment: Experimental Protocol

Stability testing is crucial to understand the degradation pathways of a compound under various stress conditions, which is a regulatory requirement for pharmaceuticals. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for this purpose.

Development of a Stability-Indicating HPLC Method

A robust HPLC method should be developed to separate the parent compound from its potential degradation products.

Recommended HPLC System and Conditions (Starting Point):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water, potentially with a buffer (e.g., phosphate or acetate buffer) to control pH. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium acetate should be used.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at the λmax of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Column Temperature: 30 °C

Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and establish the degradation pathways. The compound should be subjected to the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acidic Hydrolysis:

-

Treat the stock solution with 0.1 M HCl.

-

Incubate the mixture at an elevated temperature (e.g., 60-80 °C) for a specified period.

-

Withdraw samples at different time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

Treat the stock solution with 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.

-

-

Oxidative Degradation:

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the mixture at room temperature and monitor for degradation over time.

-

Withdraw and dilute samples for HPLC analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat in an oven (e.g., 70-80 °C).

-

Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Samples should be analyzed at appropriate time intervals.

-

Analysis of Results:

-

Analyze all stressed samples by the developed HPLC method.

-

The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

The peak purity of the parent compound peak should be checked using a PDA detector to ensure that no degradation products are co-eluting.

Figure 2: Workflow for conducting forced degradation stability studies.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is currently limited, the detailed experimental protocols for gravimetric and spectrophotometric solubility determination, along with the guidelines for conducting forced degradation studies using HPLC, offer a clear path for researchers to generate the necessary data. The provided workflows and methodologies are based on established scientific principles and regulatory guidelines, ensuring that the data obtained will be reliable and suitable for applications in pharmaceutical development and other scientific research.

References

A Technical Guide to 1-(4-Bromopyridin-2-yl)ethanone: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromopyridin-2-yl)ethanone is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, details established and plausible synthetic protocols, and outlines standard analytical methods for its characterization. Furthermore, this guide explores the significant role of this compound as a precursor in the synthesis of B-Raf kinase inhibitors and visualizes its place within the critical B-Raf/MEK/ERK signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.

Commercial Availability and Suppliers

This compound (CAS No. 1060805-69-7) is commercially available from a range of chemical suppliers specializing in building blocks for research and development. The purity and price of this compound can vary between suppliers, and it is typically sold in quantities ranging from milligrams to kilograms. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Quantity | Price (USD) | Availability |

| ChemUniverse | 95% | 100 mg | $102.00 | 6 to 8 days |

| 250 mg | $168.00 | 6 to 8 days | ||

| 1 g | $474.00 | 6 to 8 days | ||

| Fluorochem | 97% | 100 mg | €25.00 | In Stock |

| 250 mg | €36.00 | In Stock | ||

| 1 g | €91.00 | In Stock | ||

| 5 g | €401.00 | In Stock | ||

| SynQuest Laboratories | 95% | - | Contact for Price | POA |

| Apollo Scientific | 99% | - | Contact for Price | In Stock |

| Ambeed | - | - | Contact for Price | In Stock |

| BLDpharm | - | - | Contact for Price | In Stock |

| ChemicalBook | - | - | Multiple Suppliers | Varies |

| Guidechem | - | - | Multiple Suppliers | Varies |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. "POA" indicates that the price is available on application.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol [1][2] |

| Appearance | Light brown to yellow solid[1] |

| Boiling Point | 267.3±25.0 °C (Predicted)[1] |

| Density | 1.534±0.06 g/cm³ (Predicted)[1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C[1][2] |

Safety and Handling:

This compound and its analogs are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or equivalent.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear impervious clothing.

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[1][2]

Synthesis and Characterization

Synthesis Protocol: Bromination of 2-Acetylpyridine

This protocol describes a general method for the synthesis of a brominated acetylpyridine. The regioselectivity of the bromination will depend on the specific starting material and reaction conditions.

Materials and Reagents:

-

2-Acetylpyridine derivative (starting material)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous solvent (e.g., Acetic Acid, Dichloromethane)

-

Radical initiator (e.g., AIBN, if using NBS)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution (if using Br₂)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acetylpyridine derivative (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Brominating Agent:

-

Using NBS: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator to the flask.

-

Using Bromine: Slowly add a solution of bromine (1.1 eq) in the same solvent to the stirred solution at room temperature. The addition should be controlled to manage any exotherm.

-

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the color disappears.

-

Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Analytical Methods for Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: DB-5ms or equivalent.

-

Carrier Gas: Helium.

-

Injection Mode: Split/Splitless.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons and aromatic protons in the pyridine ring, with chemical shifts and coupling constants characteristic of the substitution pattern.

-

¹³C NMR: Expected signals would include a carbonyl carbon, methyl carbon, and aromatic carbons.

Application in Drug Discovery: Synthesis of B-Raf Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of various biologically active molecules, most notably kinase inhibitors. The pyridine scaffold is a common feature in many kinase inhibitors as it can mimic the hinge-binding motif of ATP. The bromo- and acetyl- functionalities on the pyridine ring of this compound provide two reactive sites for further chemical elaboration to build more complex molecules.

A significant application of this building block is in the synthesis of inhibitors for B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[5][6][7] Mutations in the BRAF gene are prevalent in many cancers, leading to constitutive activation of this pathway and uncontrolled cell proliferation.

The B-Raf/MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell growth, proliferation, and survival.[5] In many cancers, mutations in components of this pathway, particularly B-Raf, lead to its persistent activation, driving tumorigenesis. B-Raf inhibitors block the activity of the mutated B-Raf protein, thereby inhibiting downstream signaling and suppressing cancer cell growth.

References

- 1. This compound CAS#: 1060805-69-7 [m.chemicalbook.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. 1-(2-Bromopyridin-4-yl)ethan-1-one | C7H6BrNO | CID 15091013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(4-Bromopyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the ketone group in 1-(4-Bromopyridin-2-yl)ethanone, a versatile building block in medicinal chemistry and materials science. The document details key reactions including reduction, condensation, olefination, and reactions with organometallic reagents. Each section includes generalized experimental protocols, tabulated data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Introduction

This compound, also known as 2-acetyl-4-bromopyridine, is a heterocyclic ketone of significant interest in the synthesis of complex organic molecules.[1] Its structure incorporates a reactive ketone moiety and a pyridine ring substituted with a bromine atom, offering multiple sites for chemical modification. The electron-withdrawing nature of the pyridine ring and the bromine atom enhances the electrophilicity of the carbonyl carbon, influencing its reactivity towards nucleophiles. This guide focuses specifically on the transformations of the ketone group, providing a practical resource for chemists in drug discovery and materials science.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1060805-69-7 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO | [1][2][3] |

| Molecular Weight | 200.03 g/mol | [1][2][3] |

| Appearance | Light brown to yellow solid | [3] |

| Storage | 2-8 °C under inert gas (Nitrogen or Argon) | [1][3] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, data for the closely related isomer, 1-(3-Bromopyridin-2-yl)ethanone, provides a valuable reference for spectral interpretation.[4] The key signals in ¹H and ¹³C NMR are expected to be influenced by the positions of the acetyl and bromo substituents on the pyridine ring.

Comparative NMR Data of 1-(3-Bromopyridin-2-yl)ethanone in CDCl₃ [4]

| ¹H NMR | ¹³C NMR | ||

| Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |

| H-6 | 8.60 (dd, J = 4.5, 1.8 Hz) | C=O | 200.5 |

| H-4 | 7.95 (dd, J = 8.0, 1.8 Hz) | C-2 | 153.0 |

| H-5 | 7.35 (dd, J = 8.0, 4.5 Hz) | C-6 | 150.0 |

| -CH₃ | 2.75 (s) | C-4 | 140.0 |

| C-5 | 127.0 | ||

| C-3 | 120.0 | ||

| -CH₃ | 26.0 |

Note: The chemical shifts for this compound will differ due to the different substitution pattern.

Reactivity of the Ketone Group

The ketone group in this compound undergoes a variety of characteristic reactions, providing access to a diverse range of downstream products.

Reduction to Alcohols

The reduction of the ketone to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose, offering high yields and selectivity.[5]

Generalized Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product, 1-(4-Bromopyridin-2-yl)ethanol.

Workflow for Sodium Borohydride Reduction

Claisen-Schmidt Condensation to Form Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are valuable scaffolds in medicinal chemistry.[6] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Generalized Experimental Protocol: Claisen-Schmidt Condensation

-

Dissolve this compound (1.0 eq) and an appropriate aromatic aldehyde (1.0-1.2 eq) in ethanol.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Reaction Scheme for Claisen-Schmidt Condensation

Wittig Reaction for Olefination

The Wittig reaction provides a powerful method for converting the ketone into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[7][8] This reaction is highly versatile for the formation of carbon-carbon double bonds.

Generalized Experimental Protocol: Wittig Reaction

-

Ylide Preparation:

-

Suspend a triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

-

Cool the suspension to 0 °C or below.

-

Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to generate the ylide.

-

-

Reaction with Ketone:

-

To the freshly prepared ylide solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

-

Work-up:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

-

Wittig Reaction Mechanism Overview

Grignard Reaction for Tertiary Alcohol Synthesis

The addition of Grignard reagents to the ketone carbonyl provides a classic route to tertiary alcohols. The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.

Generalized Experimental Protocol: Grignard Reaction

-

Prepare the Grignard reagent by reacting an appropriate alkyl or aryl halide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

-

In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

-

Cool the ketone solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the ketone solution dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the tertiary alcohol.

Grignard Reaction Logical Flow

Alpha-Bromination

The methyl group adjacent to the carbonyl is susceptible to halogenation under acidic or basic conditions. This reaction provides a route to α-haloketones, which are versatile intermediates for further synthetic transformations. A common method involves the use of bromine in acetic acid or N-bromosuccinimide (NBS).

Generalized Experimental Protocol: Alpha-Bromination

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

-

Add the brominating agent, such as a solution of bromine (1.0-1.1 eq) in acetic acid or N-bromosuccinimide (1.0-1.1 eq), dropwise to the solution. A radical initiator like AIBN may be used with NBS.

-

Heat the reaction mixture if necessary and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If bromine was used, quench the excess by adding a solution of sodium thiosulfate.

-

Carefully neutralize the reaction mixture with a base such as sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-1-(4-bromopyridin-2-yl)ethanone.

Summary of Quantitative Data

The following table summarizes typical reaction conditions and expected outcomes for the reactions of the ketone group in this compound, based on analogous transformations.

| Reaction | Reagents | Solvent | Temperature | Time | Typical Yield | Reference(s) |

| Reduction | NaBH₄ | Methanol/Ethanol | 0 °C to RT | 1-4 h | >90% | [5] |

| Claisen-Schmidt | Ar-CHO, NaOH/KOH | Ethanol | Room Temp. | 12-24 h | 70-95% | [6] |

| Wittig Olefination | Ph₃P=CH₂, n-BuLi | THF/Ether | -78 °C to RT | 2-12 h | 60-85% | [7][8] |

| Grignard Addition | R-MgBr | THF/Ether | 0 °C to RT | 1-3 h | 70-90% | [9] |

| Alpha-Bromination | Br₂/AcOH or NBS | Acetic Acid/CHCl₃ | RT to Reflux | 2-6 h | 75-90% | [10] |

Note: Yields are estimates based on similar substrates and may vary depending on the specific reactants and conditions used.

Conclusion

The ketone group of this compound exhibits a rich and versatile reactivity profile, enabling its transformation into a wide array of functionalized pyridine derivatives. This guide provides a foundational understanding and practical protocols for key reactions, serving as a valuable resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. The provided methodologies, combined with the comparative spectroscopic data, will aid in the efficient and effective utilization of this important synthetic building block.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 1060805-69-7 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Reactivity of the Bromine Atom in 1-(4-Bromopyridin-2-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromopyridin-2-yl)ethanone is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom on an electron-deficient pyridine ring and a ketone moiety, allows for a wide array of chemical modifications. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a robust platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on key palladium-catalyzed cross-coupling reactions, including detailed experimental protocols and quantitative data to facilitate its application in research and development.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the C4-position, making it a suitable substrate for oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles. The most significant and widely utilized transformations are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a diverse range of amine nucleophiles.[1][2] For this compound, this reaction provides a direct route to substituted 4-aminopyridine derivatives, which are prevalent motifs in pharmacologically active compounds.

A notable application involves the coupling with weakly nucleophilic sulfonamides, a challenging transformation due to the low nucleophilicity of the sulfonamide nitrogen. Research by Becica and coworkers has demonstrated that the use of a specific catalyst system, Pd/AdBippyPhos, is highly effective for this purpose.

| Amine/Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Methanesulfonamide | 2 mol% Pd(OAc)₂, 4 mol% AdBippyPhos | 2.0 equiv. Cs₂CO₃ | Toluene (0.1 M) | 100 | 18 | 95 |

| Benzenesulfonamide | 2 mol% Pd(OAc)₂, 4 mol% AdBippyPhos | 2.0 equiv. Cs₂CO₃ | Toluene (0.1 M) | 100 | 18 | 92 |

| 4-Toluenesulfonamide | 2 mol% Pd(OAc)₂, 4 mol% AdBippyPhos | 2.0 equiv. Cs₂CO₃ | Toluene (0.1 M) | 100 | 18 | 96 |

Materials:

-

This compound

-

Sulfonamide (e.g., Methanesulfonamide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

AdBippyPhos (2-(Di-1-adamantylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding sulfonamide (1.2 equiv.), and cesium carbonate (2.0 equiv.).

-

In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (2 mol%) and AdBippyPhos (4 mol%) in anhydrous toluene.

-

Add the catalyst solution to the reaction vial.

-

Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100 °C.

-

Stir the reaction mixture for 18 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-acetylpyridin-4-yl)sulfonamide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[3] This reaction is instrumental for the synthesis of biaryl and heteroaryl-aryl structures. In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring.

While specific literature examples for the Suzuki-Miyaura coupling of this compound are not as readily available as for its isomers, general protocols for bromopyridines are well-established and can be adapted. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with the potentially coordinating pyridine nitrogen.

Data extrapolated from reactions with structurally similar bromopyridines.

| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic acid | 2 mol% Pd(OAc)₂, 4 mol% SPhos | 2.0 equiv. K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 80-90 |

| 4-Methoxyphenylboronic acid | 3 mol% Pd(dppf)Cl₂ | 2.0 equiv. Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 3-Thienylboronic acid | 5 mol% Pd(PPh₃)₄ | 2.0 equiv. K₂CO₃ | DMF/H₂O (5:1) | 100 | 12 | 70-80 |

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., K₃PO₄)

-

Solvent system (e.g., Toluene and Water)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% SPhos).

-

Add the degassed solvent system (e.g., toluene/water 10:1).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4] This reaction is a powerful tool for the synthesis of arylalkynes, which are important structural motifs in materials science and medicinal chemistry. For this compound, the Sonogashira coupling allows for the introduction of various alkynyl groups at the 4-position.

Similar to the Suzuki-Miyaura coupling, specific examples for this compound are not extensively documented. However, established protocols for the Sonogashira coupling of bromopyridines can be readily applied.

Data extrapolated from reactions with structurally similar bromopyridines.

| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| Phenylacetylene | 2 mol% PdCl₂(PPh₃)₂, 4 mol% CuI | 2.0 equiv. Et₃N | THF | 65 | 6 | 85-95 |

| Trimethylsilylacetylene | 3 mol% Pd(PPh₃)₄, 5 mol% CuI | 2.0 equiv. DiPEA | DMF | 80 | 8 | 80-90 |

| 1-Hexyne | 2 mol% Pd(OAc)₂, 4 mol% PPh₃, 5 mol% CuI | 2.0 equiv. Et₃N | Acetonitrile | 70 | 10 | 75-85 |

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Et₃N)

-

Solvent (e.g., THF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2 mol% PdCl₂(PPh₃)₂), and copper(I) iodide (e.g., 4 mol% CuI).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (e.g., THF) and the base (e.g., 2.0 equiv. Et₃N).

-

Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the amine salt.

-

Concentrate the filtrate and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Other Potential Reactivities

While palladium-catalyzed cross-coupling reactions are the most prominent transformations for the bromine atom of this compound, other reactivities can also be explored:

-

Nucleophilic Aromatic Substitution (SNA_r): Although less common for aryl bromides compared to activated aryl chlorides or fluorides, under forcing conditions with strong nucleophiles, direct displacement of the bromine atom may be possible. The presence of the electron-withdrawing acetyl group and the pyridine nitrogen can activate the ring towards nucleophilic attack.

-

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene.[5] this compound could potentially undergo Heck coupling with various alkenes to introduce vinyl groups at the 4-position.

-

Cyanation: The introduction of a nitrile group via palladium-catalyzed cyanation using reagents like zinc cyanide is another feasible transformation, providing access to 4-cyanopyridine derivatives.[6]

-

Stille Coupling: The Stille reaction, which couples an organic halide with an organotin compound, offers an alternative to the Suzuki-Miyaura coupling for the formation of C-C bonds.[7]

Conclusion

The bromine atom of this compound exhibits a rich and versatile reactivity, primarily centered around palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and modular strategies for the synthesis of a diverse array of substituted pyridine derivatives. This guide has provided an in-depth overview of these key transformations, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals. The adaptability of these protocols, coupled with the potential for exploring other reactivities, underscores the importance of this compound as a key building block in modern organic synthesis.

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. Stille Coupling [organic-chemistry.org]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Potential Biological Activities of 1-(4-Bromopyridin-2-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 1-(4-Bromopyridin-2-yl)ethanone is a versatile synthetic intermediate, offering multiple reaction sites for the generation of diverse molecular libraries. Its derivatives are of significant interest for their potential biological activities, particularly in the realms of oncology and microbiology. This technical guide provides an in-depth overview of the prospective biological activities of these derivatives, detailed experimental protocols for their evaluation, and potential mechanisms of action. The information is collated to serve as a foundational resource for researchers aiming to explore this promising class of compounds.

Introduction: The Promise of the Pyridine Scaffold

Pyridine and its derivatives are cornerstones of drug discovery, known to exhibit a wide array of therapeutic properties including antimicrobial, antiviral, antitumor, and anti-inflammatory activities.[1][2] The this compound scaffold is particularly noteworthy due to its dual reactive centers: a ketone group and a bromine atom on an electron-deficient pyridine ring.[3] These sites allow for extensive chemical modifications, making it an attractive starting point for developing novel bioactive compounds.[3][4] This guide will explore the potential for derivatization and the subsequent biological activities that could be targeted for therapeutic development.

Synthetic Pathways for Derivatization

The core structure of this compound allows for the synthesis of several classes of biologically active derivatives. The primary modification strategies involve reactions at the ketone moiety and substitution of the bromo group.

-

Ketone Group Modification: The acetyl group is readily condensed with various aldehydes and amines to form well-known pharmacophores such as chalcones and Schiff bases.[3]

-

Bromo Group Substitution: The bromine atom can be replaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitution, enabling the introduction of a wide range of substituents to modulate activity and selectivity.[3]

A general workflow for synthesizing potential derivatives from the parent compound is outlined below.

Potential Biological Activities and Quantitative Data

While specific data for derivatives of this compound are not yet widely published, research on structurally similar compounds provides valuable insights into their potential efficacy. The primary areas of interest are anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of related heterocyclic scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, novel quinoline-oxadiazole derivatives bearing a bromophenyl moiety have shown potent antiproliferative effects against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[5][6] The mechanism is often linked to the inhibition of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6]

The following table summarizes in vitro cytotoxicity data for analogous bromophenyl-containing heterocyclic compounds, serving as a benchmark for the potential of this compound derivatives.

Table 1: In Vitro Cytotoxicity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |

|---|---|---|---|---|---|

| Quinoline-Oxadiazole | HepG2 | 0.137 - 0.332 | Erlotinib | 0.308 | [5][6] |

| Quinoline-Oxadiazole | MCF-7 | 0.164 - 0.583 | Erlotinib | 0.512 |[5][6] |

Antimicrobial Activity

The pyridine nucleus is a well-established pharmacophore in antimicrobial agents.[1] Derivatives containing this scaffold have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] For example, certain pyridine and thienopyridine derivatives have demonstrated significant inhibition zones and low minimum inhibitory concentrations (MIC) against pathogens like E. coli, B. mycoides, and C. albicans.[7]

Table 2: Antimicrobial Activity of Structurally Related Pyridine Derivatives

| Compound | Microbial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Pyridine Derivative 12a | E. coli | 0.0195 | [7] |

| Pyridine Derivative 12a | B. mycoides | <0.0048 | [7] |

| Pyridine Derivative 12a | C. albicans | <0.0048 | [7] |

| Pyridine Derivative 15 | E. coli | >0.0048 | [7] |

| Pyridine Derivative 15 | B. mycoides | 0.0098 | [7] |

| Pyridine Derivative 15 | C. albicans | 0.039 |[7] |

Experimental Protocols for Biological Evaluation

Reproducible and standardized protocols are crucial for evaluating the biological potential of newly synthesized compounds. The following sections detail common in vitro assays for assessing anticancer activity.

General Cell Culture

Human cancer cell lines should be obtained from a certified cell bank (e.g., ATCC). Cells are to be cultured in the recommended medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution. Cultures must be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[8]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) must be included.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

Apoptosis Analysis: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol:

-

Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[8]

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]

-

Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, apoptotic, necrotic).[8]

The following diagram illustrates a typical workflow for in vitro screening of novel compounds.

Potential Mechanism of Action: Signaling Pathway Inhibition

Many pyridine-containing compounds are known to function as kinase inhibitors.[3] A common target in cancer therapy is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer and controls cell proliferation, differentiation, and survival. Derivatives of this compound could potentially act as inhibitors at various points within this cascade.

Conclusion and Future Directions